Diethanolamine lauryl sulfate

Description

Properties

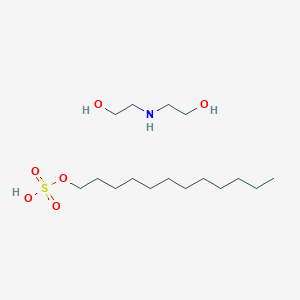

IUPAC Name |

dodecyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H,13,14,15);5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHVZQXYWACUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4S.C4H11NO2, C16H37NO6S | |

| Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883332 | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [diethanolamine salt] appears as clear to pale-yellow liquid with a mild odor. May float or sink and mix with water. (USCG, 1999), Clear pale yellow liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.01 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

CLEAR, PALE YELLOW LIQUID /SOLN/ | |

CAS No. |

143-00-0 | |

| Record name | DODECYL SULFATE, [DIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine lauryl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethanolamine lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl)ammonium decyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHANOLAMINE LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95TG5ZH57K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHANOLAMINE LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diethanolamine Lauryl Sulfate: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolamine (B148213) Lauryl Sulfate (B86663) (DEA-LS) is an anionic surfactant commonly utilized in cosmetic and pharmaceutical formulations. While direct in vitro studies on the specific mechanism of action of DEA-LS are limited, a comprehensive understanding can be extrapolated from the extensive research conducted on its constituent ions: the lauryl sulfate anion and the diethanolamine cation. This technical guide synthesizes the available scientific literature to elucidate the probable in vitro mechanisms of action of DEA-LS, focusing on its effects on cell membrane integrity, protein denaturation, and subsequent cellular responses. This document provides detailed experimental protocols from key studies, summarizes quantitative data in structured tables, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction

Diethanolamine Lauryl Sulfate is the salt formed from lauryl sulfate and diethanolamine. As a surfactant, its primary function is to reduce surface tension between different phases, such as oil and water, enabling the formation of emulsions. In vitro, the biological activity of DEA-LS is predominantly driven by the lauryl sulfate anion, a well-characterized detergent known for its potent effects on cellular structures. The diethanolamine cation may also contribute to the overall toxicological and mechanistic profile. This guide will dissect the individual contributions of these components to provide a holistic view of the in vitro mechanism of action of this compound.

Core Mechanism of Action: A Dual-Component Perspective

The in vitro mechanism of action of this compound can be understood by considering the distinct yet synergistic effects of its anionic and cationic components.

The Role of the Lauryl Sulfate Anion

The lauryl sulfate anion is the primary driver of the surfactant's biological effects. Its amphipathic nature, possessing both a hydrophobic lauryl tail and a hydrophilic sulfate head, allows it to interact with and disrupt biological membranes and proteins.

-

Disruption of Cell Membrane Integrity: The hydrophobic tail of the lauryl sulfate anion inserts into the lipid bilayer of cell membranes, leading to increased membrane fluidity and permeability.[1][2] This disruption can result in the leakage of intracellular components and ultimately lead to cell lysis.

-

Protein Denaturation: Lauryl sulfate is a potent protein denaturant.[3][4] It disrupts the non-covalent bonds that maintain the native three-dimensional structure of proteins.[5] This occurs through two main events: the unfolding of the tertiary structure at submicellar concentrations and the expansion of the protein chain at micellar concentrations.[4] This denaturation can inactivate enzymes and disrupt critical cellular functions.

-

Induction of Cellular Stress Responses: Sublethal concentrations of lauryl sulfate can induce cellular stress responses. Studies on sodium lauryl sulfate (SLS) have shown that it can stimulate the generation of reactive oxygen species (ROS) in keratinocytes.[1][2] This is thought to be initiated by the interaction of SLS with the cell membrane, leading to an influx of extracellular calcium ions.[1][2]

The Contribution of the Diethanolamine Cation

While the lauryl sulfate anion dictates the primary surfactant-driven mechanisms, the diethanolamine (DEA) cation has its own toxicological profile that may contribute to the overall in vitro effects of DEA-LS.

-

Dermal Absorption and Cellular Accumulation: In vitro studies using human skin have demonstrated that diethanolamine can penetrate the skin and accumulate in skin cells.[6][7] This suggests that upon dissociation of DEA-LS, the diethanolamine cation can be internalized by cells, potentially leading to intracellular effects.

-

Cytotoxicity: While less potent than lauryl sulfate, diethanolamine has been shown to exhibit cytotoxicity in various cell lines. This toxicity is a factor to consider in the overall in vitro effect of DEA-LS.

Quantitative Data on the In Vitro Effects of Lauryl Sulfate

The following tables summarize quantitative data from in vitro studies on Sodium Lauryl Sulfate (SLS), which can be considered indicative of the effects of the lauryl sulfate component of DEA-LS.

Table 1: Cytotoxicity of Sodium Lauryl Sulfate (SLS) on Human Gingival Cells

| Cell Type | 24-hour Midpoint (NR50) Cytotoxicity Value |

| S-G Epithelial Cells | 0.0075% |

| GF Fibroblasts | 0.0127% |

Data extracted from a study on the in vitro cytotoxicity of triclosan (B1682465) and SLS on human gingival cells.[8]

Table 2: Effect of Sodium Lauryl Sulfate (SLS) on DNA Synthesis in Human Thymocytes

| Condition | Concentration with Discernable Inhibition of ³H-thymidine Incorporation |

| Serum-free medium (5 hours) | 3 x 10⁻⁴ M |

| Medium with 15% serum (5 hours) | 6 x 10⁻⁴ M |

| Medium with 15% serum (48 hours) | 1.2 x 10⁻³ M |

Data from a study on the effects of SLS on DNA synthesis and fine structure of human thymocytes.[9]

Table 3: Inhibition of Human Gingival Fibroblast (HGF) Wound Fill by Sodium Lauryl Sulfate (SLS)

| SLS Concentration | Day 2 Wound Fill (%) | Day 4 Wound Fill (%) | Day 6 Wound Fill (%) | Day 8 Wound Fill (%) |

| 0% (Control) | 15 | 35 | 67 | 98 |

| 0.01% | 10 | 20 | 65 | 84 |

| 0.02% | 7 | 10 | 15 | 25 |

| 0.03% | 5 | 8 | - | - |

Data showing a dose- and time-dependent inhibition of wound healing in an in vitro model.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

-

Objective: To determine the concentration of a substance that causes 50% cell death (NR50).

-

Cell Lines: Human gingival S-G epithelial cells and GF fibroblasts.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The growth medium is replaced with medium containing various concentrations of the test substance (e.g., SLS).

-

After a 24-hour incubation period, the medium is replaced with a medium containing neutral red dye.

-

Following a 3-hour incubation, the cells are washed, and the incorporated dye is extracted.

-

The absorbance is measured using a spectrophotometer, and the NR50 value is calculated.[8]

-

DNA Synthesis Inhibition Assay

-

Objective: To assess the effect of a substance on cellular proliferation by measuring DNA synthesis.

-

Cell Line: Human thymocytes.

-

Methodology:

-

Thymocytes are cultured in either serum-free medium or medium supplemented with 15% serum.

-

The cells are exposed to different concentrations of the test substance (e.g., SLS).

-

³H-thymidine is added to the culture medium.

-

After a specified incubation period (e.g., 5 or 48 hours), the cells are harvested.

-

The amount of ³H-thymidine incorporated into the DNA is measured using a scintillation counter.[9]

-

In Vitro Wound Healing Assay

-

Objective: To evaluate the effect of a substance on cell migration and proliferation in a wound closure model.

-

Cell Line: Primary human gingival fibroblasts (HGFs).

-

Methodology:

-

HGFs are grown to confluence in multi-well culture plates.

-

A sterile pipette tip is used to create a uniform "wound" or scratch in the cell monolayer.

-

The cells are then treated with medium containing various concentrations of the test substance (e.g., SLS) for a short duration daily.

-

The rate of wound closure is monitored and photographed at regular intervals (e.g., days 2, 4, 6, and 8).

-

The percentage of wound fill area is quantified using image analysis software.[10]

-

In Vitro Skin Penetration Study

-

Objective: To measure the absorption of a substance through the skin.

-

Tissue: Excised viable and non-viable human skin.

-

Methodology:

-

Radiolabeled test substance (e.g., [¹⁴C]-DEA) is added to a product formulation.

-

The formulation is applied to the epidermal surface of the skin mounted in a flow-through diffusion cell.

-

The receptor fluid bathing the dermal side of the skin is collected at various time points.

-

At the end of the experiment, the skin is washed to remove unabsorbed substance, and the different layers of the skin (stratum corneum, epidermis, dermis) are separated.

-

The amount of radioactivity in the receptor fluid and the skin layers is quantified to determine the extent of penetration and distribution.[6][7]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this guide.

Caption: Proposed signaling pathway for lauryl sulfate-induced cytotoxicity.

References

- 1. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Vivo Evaluations of Sodium Lauryl Sulfate and Dextran Sulfate as Microbicides against Herpes Simplex and Human Immunodeficiency Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of denaturants on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro human skin penetration of diethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium lauryl sulfate and triclosan: in vitro cytotoxicity studies with gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro effects of sodium lauryl sulfate on DNA synthesis and fine structure of human thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Sodium Lauryl Sulfate (SLS) on Primary Human Gingival Fibroblasts in an In Vitro Wound Healing Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Diethanolamine Lauryl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of diethanolamine (B148213) lauryl sulfate (B86663), an anionic surfactant of significant interest in various research and development applications. The following sections detail the chemical theory, a step-by-step experimental protocol, methods for purity assessment, and essential safety considerations.

Introduction

Diethanolamine lauryl sulfate is an organic compound classified as an anionic surfactant.[1] It is derived from lauryl alcohol and diethanolamine, combining the properties of a long-chain fatty alcohol with a hydrophilic sulfate group neutralized by an alkanolamine.[1] Its amphiphilic nature, possessing both a hydrophobic tail (the lauryl chain) and a hydrophilic head (the sulfate and diethanolamine groups), allows it to reduce surface tension and act as an effective emulsifying, wetting, and foaming agent.[1] These properties make it a valuable compound in various laboratory-scale formulations and studies. This document outlines a two-step synthesis process followed by a rigorous purification protocol to obtain high-purity this compound suitable for laboratory use.

Synthesis of this compound

The synthesis of this compound is a two-step process:

-

Sulfation of Lauryl Alcohol: Lauryl alcohol (1-dodecanol) is reacted with a sulfating agent to form lauryl sulfuric acid.

-

Neutralization: The resulting lauryl sulfuric acid is neutralized with diethanolamine to produce the final product.

Chemical Reaction

The overall chemical reaction can be represented as follows:

Step 1: Sulfation C₁₂H₂₅OH + SO₃ → C₁₂H₂₅OSO₃H (Lauryl Alcohol + Sulfur Trioxide → Lauryl Sulfuric Acid)

Step 2: Neutralization C₁₂H₂₅OSO₃H + HN(CH₂CH₂OH)₂ → [C₁₂H₂₅OSO₃]⁻[H₂N(CH₂CH₂OH)₂]⁺ (Lauryl Sulfuric Acid + Diethanolamine → this compound)

Experimental Protocol: Synthesis

This protocol is based on established methods for the sulfation of fatty alcohols and subsequent neutralization.[2]

Materials:

-

Lauryl alcohol (1-dodecanol), high purity

-

Sulfamic acid

-

Diethanolamine

-

Anhydrous diethyl ether

-

Deionized water

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Hydrochloric acid (for pH adjustment)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of Lauryl Sulfuric Acid

-

In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add lauryl alcohol.

-

For every 1 mole of lauryl alcohol, add 1.1 moles of sulfamic acid and 0.1 moles of urea (as a catalyst).

-

Heat the reaction mixture to 90-100°C with continuous stirring.

-

Maintain this temperature for 2-4 hours. The reaction progress can be monitored by titration of a small aliquot to determine the acid value.

-

After the reaction is complete, cool the mixture to room temperature. The product, lauryl sulfuric acid, will be a viscous liquid.

Step 2: Neutralization with Diethanolamine

-

Cool the flask containing the lauryl sulfuric acid in an ice bath.

-

Slowly add an equimolar amount of diethanolamine dropwise from a dropping funnel with vigorous stirring. This reaction is exothermic, and the temperature should be maintained below 40°C.

-

After the addition is complete, continue stirring for an additional hour at room temperature.

-

Adjust the pH of the solution to approximately 7.0 using a dilute solution of sodium hydroxide or hydrochloric acid as needed.

-

The resulting product is crude this compound, which will be an aqueous solution or a viscous liquid.

Purification of this compound

Purification is crucial to remove unreacted starting materials, by-products, and inorganic salts. A combination of extraction and crystallization is an effective method for achieving high purity.

Experimental Protocol: Purification

Procedure:

-

Solvent Extraction:

-

Transfer the crude this compound solution to a separatory funnel.

-

Add an equal volume of anhydrous diethyl ether to extract unreacted lauryl alcohol.

-

Shake the funnel vigorously and allow the layers to separate.

-

Drain the lower aqueous layer containing the this compound into a clean flask.

-

Repeat the extraction with diethyl ether two more times.

-

-

Crystallization:

-

The principle of this step is based on the differential solubility of the product and impurities in a mixed solvent system. A method adapted from the purification of sodium lauryl sulfate can be employed.[3]

-

To the aqueous solution of this compound, add acetone (B3395972) while stirring until the solution becomes turbid, indicating the start of precipitation.

-

Gently warm the mixture until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath for several hours to promote crystallization.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with cold acetone to remove any remaining impurities.

-

Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50°C).

-

Data Presentation

Table 1: Reactant Stoichiometry for Synthesis

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |

| Lauryl Alcohol | 186.34 | 1.0 |

| Sulfamic Acid | 97.09 | 1.1 |

| Urea | 60.06 | 0.1 |

| Diethanolamine | 105.14 | 1.0 |

Table 2: Expected Yield and Purity

| Parameter | Value | Method of Determination |

| Theoretical Yield | Dependent on scale | Stoichiometric Calculation |

| Expected Actual Yield | 80-90% | Gravimetric analysis after drying |

| Purity after Purification | >98% | HPLC, GC |

Purity Assessment

The purity of the synthesized this compound should be assessed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the analysis of non-volatile surfactants. A C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing an ion-pairing agent can be used. Detection can be achieved using a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), as surfactants like this compound lack a strong UV chromophore.[4]

-

Gas Chromatography (GC): GC can be used to detect residual unreacted lauryl alcohol and diethanolamine.[5][6] Derivatization of the polar analytes may be necessary to improve their volatility and peak shape. A polar capillary column is recommended for the analysis of amines.[5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of characteristic functional groups in the final product, such as S=O and S-O stretches from the sulfate group, and N-H and O-H stretches from the diethanolamine moiety.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

References

- 1. bibrepo.uca.es [bibrepo.uca.es]

- 2. Lauryl Alcohol on treatment with H2SO4 followed by class 12 chemistry CBSE [vedantu.com]

- 3. RU2271351C1 - Method for preparing sodium lauryl sulfate - Google Patents [patents.google.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

An In-Depth Technical Guide to the Physical-Chemical Properties of Diethanolamine Dodecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) dodecyl sulfate (B86663) (DEA-Lauryl Sulfate) is an anionic surfactant widely utilized in the cosmetic and pharmaceutical industries.[1][2] Its amphiphilic nature, possessing both a hydrophobic dodecyl tail and a hydrophilic sulfate head group associated with a diethanolamine counterion, allows it to reduce surface tension and facilitate the formation of emulsions.[1] This technical guide provides a comprehensive overview of the core physical-chemical properties of Diethanolamine dodecyl sulfate, detailed experimental protocols for their determination, and insights into its applications, particularly in drug development.

Core Physical-Chemical Properties

Diethanolamine dodecyl sulfate is typically a clear to pale-yellow viscous liquid or thick paste with a mild odor.[1][3] It is soluble in water and its solutions are acidic, with a pH of less than 7.0.[3]

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₃₇NO₆S | [4] |

| Molecular Weight | 371.53 g/mol | [4] |

| Appearance | Clear to pale-yellow liquid | [3] |

| Odor | Mild | [3] |

| Density | 1.01 - 1.03 g/cm³ at 20-25°C | [3] |

| Solubility | Soluble in water | [3] |

Surface Active Properties

The surfactant properties of Diethanolamine dodecyl sulfate are critical to its function as a cleansing and emulsifying agent.

| Property | Value | Reference(s) |

| Critical Micelle Concentration (CMC) | Not explicitly found for DEA-Lauryl Sulfate, but for the similar Sodium Dodecyl Sulfate (SDS), it is approximately 6-8.3 mM in water.[5] | This value is a critical parameter for formulation development. |

| Surface Tension | Not explicitly found for DEA-Lauryl Sulfate. The surface tension of a 6 mM impure SDS solution is approximately 24.41 mN/m.[5] | The ability to lower the surface tension of water is a key characteristic of surfactants. |

Viscosity

Experimental Protocols

Detailed methodologies for determining the key physical-chemical properties of surfactants like Diethanolamine dodecyl sulfate are outlined below. These protocols are based on standard methods used for similar surfactants.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the property indicates the onset of micelle formation.

-

Surface Tension Method:

-

Prepare a series of aqueous solutions of Diethanolamine dodecyl sulfate with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which the surface tension abruptly stops decreasing and plateaus.

-

-

Conductivity Method (for ionic surfactants):

-

Prepare a series of aqueous solutions of Diethanolamine dodecyl sulfate with varying concentrations.

-

Measure the electrical conductivity of each solution using a conductivity meter.

-

Plot the conductivity against the surfactant concentration.

-

The plot will show two lines with different slopes. The intersection of these lines corresponds to the CMC.

-

Measurement of Surface Tension

The Du Noüy ring method is a classic and widely used technique for measuring the surface tension of a liquid.

-

A clean platinum ring is immersed in the Diethanolamine dodecyl sulfate solution.

-

The ring is slowly pulled out of the liquid.

-

The force required to detach the ring from the liquid surface is measured by a tensiometer.

-

This force is then used to calculate the surface tension of the solution.

Viscosity Measurement

A rotational viscometer, such as a Brookfield viscometer, can be used to determine the viscosity of Diethanolamine dodecyl sulfate solutions.

-

A spindle is immersed in the surfactant solution.

-

The viscometer rotates the spindle at a known speed.

-

The torque required to rotate the spindle is measured.

-

This torque is proportional to the viscosity of the fluid. By measuring the torque at different shear rates (rotational speeds), the rheological behavior of the solution can be characterized.[9][10]

Stability Profile

Diethanolamine dodecyl sulfate, like other alkyl sulfate esters, can be susceptible to hydrolysis, especially under acidic conditions. This hydrolysis breaks the ester bond, yielding dodecyl alcohol and diethanolamine sulfate. The rate of hydrolysis is influenced by pH and temperature. Therefore, the pH of formulations containing Diethanolamine dodecyl sulfate should be carefully controlled to ensure product stability.

Applications in Drug Development

Diethanolamine dodecyl sulfate's properties as an emulsifier and surfactant make it a valuable excipient in pharmaceutical formulations, particularly for topical drug delivery systems like creams and lotions.[9][11]

Role as an Emulsifying Agent

In topical formulations, Diethanolamine dodecyl sulfate helps to create stable emulsions of oil and water phases. This is crucial for:

-

Incorporating hydrophobic active pharmaceutical ingredients (APIs) into aqueous-based formulations.

-

Improving the aesthetic properties and spreadability of creams and lotions.[12]

-

Enhancing the penetration of APIs into the skin.

Workflow for Topical Emulsion Formulation

The following diagram illustrates a typical workflow for the formulation of a topical emulsion using Diethanolamine dodecyl sulfate.

Micellar Solubilization

Above its CMC, Diethanolamine dodecyl sulfate forms micelles, which are spherical aggregates with a hydrophobic core and a hydrophilic shell. This phenomenon is critical for its application in drug delivery.

The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility in aqueous formulations. This is a key mechanism for enhancing the bioavailability of certain APIs.

Safety and Regulatory Information

Diethanolamine dodecyl sulfate is considered safe for use in cosmetic and personal care products at specified concentrations.[3] However, it is important to note that formulations should be designed to be non-irritating. There is also a concern regarding the potential for nitrosamine (B1359907) formation in products containing diethanolamine, so formulations should be developed to avoid this.[3]

Conclusion

Diethanolamine dodecyl sulfate is a versatile anionic surfactant with important applications in the pharmaceutical and cosmetic industries. Its ability to reduce surface tension, form emulsions, and solubilize hydrophobic compounds makes it a valuable tool for formulation scientists. A thorough understanding of its physical-chemical properties, as detailed in this guide, is essential for its effective and safe use in product development. Further research to determine the specific quantitative values for properties like CMC and surface tension under various conditions would be beneficial for optimizing its use in advanced drug delivery systems.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Diethanolamine lauryl sulfate | C16H37NO6S | CID 8910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethanolamine dodecyl sulfate | CymitQuimica [cymitquimica.com]

- 5. ajbasweb.com [ajbasweb.com]

- 6. researchgate.net [researchgate.net]

- 7. nordicrheologysociety.org [nordicrheologysociety.org]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. mdpi.com [mdpi.com]

- 11. Formulation effects of topical emulsions on transdermal and dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Critical Micelle Concentration of Diethanolamine Lauryl Sulfate in Buffer Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the anionic surfactant Diethanolamine lauryl sulfate (B86663) (DLS). While specific quantitative data for DLS in various buffer systems is not extensively available in publicly accessible scientific literature, this document outlines the foundational principles of its micellization, the expected influence of buffer solutions, and the detailed experimental protocols for CMC determination. To illustrate the behavior of structurally similar anionic surfactants, data for the widely studied Sodium Lauryl Sulfate (SDS) is presented.

Introduction to Diethanolamine Lauryl Sulfate (DLS)

This compound is an anionic surfactant composed of a hydrophobic 12-carbon lauryl chain and a hydrophilic sulfate group, with a diethanolammonium cation [(HOCH₂CH₂)₂NH₂]⁺ as the counterion.[1][2] Like other surfactants, DLS molecules in an aqueous solution will self-assemble into spherical structures known as micelles above a certain concentration, the Critical Micelle Concentration (CMC).[3] This process is fundamental to its properties as a detergent, emulsifier, and foaming agent, which are leveraged in various applications, including personal care products and pharmaceutical formulations.[1][2]

The CMC is a critical parameter as it marks the point of significant change in the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[4] The value of the CMC is influenced by the structure of the surfactant and the conditions of the medium, including temperature, pH, and, most importantly for this guide, the presence of electrolytes from buffer solutions.[5][6]

Data Presentation: CMC of Anionic Surfactants in Buffer Solutions

Specific CMC values for this compound in commonly used buffers like phosphate, Tris, or citrate (B86180) are not readily found in the reviewed literature. However, the principles governing the effect of buffers on anionic surfactants are well-established. Buffers contribute to the ionic strength of the solution, which in turn affects micelle formation.

For anionic surfactants like DLS and the closely related Sodium Lauryl Sulfate (SDS), the addition of electrolytes (salts) from a buffer solution typically leads to a decrease in the CMC.[7] The added cations from the buffer can shield the electrostatic repulsion between the negatively charged head groups of the surfactant monomers, thereby promoting their aggregation into micelles at a lower concentration.[5]

To illustrate this effect, the following table summarizes the CMC values for Sodium Lauryl Sulfate (SDS) in water and various buffer solutions. Given the structural similarity (both are lauryl sulfates), DLS is expected to follow a similar trend, although the absolute CMC values may differ due to the different counterions (diethanolammonium vs. sodium).

| Surfactant | Medium | Buffer Concentration (mM) | pH | Temperature (°C) | CMC (mM) | Method |

| Sodium Lauryl Sulfate (SDS) | Water | - | 7.0 | 25 | 7-8 | Multiple |

| Sodium Lauryl Sulfate (SDS) | Phosphate Buffer | 5 | 7.0 | 25 | 6.09 | Not Specified |

| Sodium Lauryl Sulfate (SDS) | Phosphate Buffer | 50 | 7.0 | 25 | 1.99 | Conductivity |

| Sodium Lauryl Sulfate (SDS) | Phosphate Buffer | - | 6.8 | 37 | ~1.67 (483 mg/L) | Tensiometry |

| Sodium Lauryl Sulfate (SDS) | Tris Buffer | 200 | 7.4-8.4 | Not Specified | Higher than in water | Not Specified |

Note: The data for SDS is compiled from multiple sources to demonstrate the trend. Absolute values can vary based on the specific experimental method and conditions.[7][8]

Experimental Protocols for CMC Determination

Several experimental techniques are employed to determine the CMC of surfactants. The choice of method depends on the nature of the surfactant (ionic or non-ionic) and the required precision.[3] The most common methods involve plotting a physical property of the surfactant solution against its concentration and identifying the sharp break in the curve that corresponds to the CMC.[9]

Surface Tension Method

This is one of the most direct and widely used methods for CMC determination.[3][9]

-

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond the CMC, any additional surfactant molecules form micelles in the bulk of the solution rather than at the interface. Consequently, the surface tension remains relatively constant above the CMC.[3][4]

-

Methodology:

-

Prepare a series of aqueous solutions of the surfactant in the desired buffer, with concentrations spanning the expected CMC value.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[9]

-

Conductivity Method

This method is highly suitable for ionic surfactants like DLS, whose micellization behavior affects the electrical conductivity of the solution.[9]

-

Principle: The conductivity of an ionic surfactant solution is dependent on the concentration and mobility of its charge carriers (surfactant monomers and their counterions). Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the newly formed micelles are much larger aggregates with a lower mobility than individual monomers. Additionally, a fraction of the counterions becomes associated with the micelles, further reducing the overall increase in conductivity. This results in a distinct change in the slope of the conductivity versus concentration plot.[10]

-

Methodology:

-

Prepare a series of surfactant solutions in the desired buffer.

-

Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity against the surfactant concentration.

-

The plot will show two lines with different slopes. The point of intersection of these two lines is taken as the CMC.[10]

-

Fluorescence Spectroscopy Method

This is a highly sensitive method that utilizes fluorescent probes.

-

Principle: Certain fluorescent molecules (probes), such as pyrene, exhibit changes in their fluorescence spectra depending on the polarity of their microenvironment. In an aqueous solution below the CMC, the probe is in a polar (water) environment. When micelles form, the hydrophobic probe preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment causes a measurable shift in the probe's fluorescence emission spectrum.

-

Methodology:

-

Prepare a series of surfactant solutions in the desired buffer, each containing a constant, low concentration of the fluorescent probe.

-

Excite the solutions at the appropriate wavelength and record the emission spectra.

-

For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is plotted against the surfactant concentration.

-

A sharp decrease in the I₁/I₃ ratio indicates the partitioning of the probe into the micellar core. The CMC is determined from the inflection point of this sigmoidal curve.[11]

-

Visualizations

Experimental Workflow for CMC Determination

The following diagram illustrates a generalized workflow for determining the Critical Micelle Concentration using the surface tension method.

Caption: Workflow for CMC determination by the surface tension method.

References

- 1. CAS 143-00-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C16H37NO6S | CID 8910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [bjpharm.org.uk]

- 9. Buy N-Lauryldiethanolamine | 1541-67-9 [smolecule.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. Micelles with Ultralow Critical Micelle Concentration as Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: Diethanolamine Lauryl Sulfate and its Interaction with Biological Membranes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolamine (B148213) lauryl sulfate (B86663) (DLS) is an anionic surfactant widely utilized in cosmetic and pharmaceutical formulations. Its interaction with biological membranes is a critical determinant of its efficacy and potential for irritation. This technical guide provides a comprehensive overview of the core principles governing the interaction of DLS with cell membranes, drawing upon established knowledge of structurally similar anionic surfactants, primarily sodium lauryl sulfate (SLS), to elucidate its mechanisms of action. This document details the physicochemical properties of DLS, its impact on lipid bilayer integrity and membrane protein conformation, and the subsequent cellular responses. Detailed experimental protocols for investigating these interactions are provided, alongside quantitative data and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Diethanolamine lauryl sulfate is an amphiphilic molecule consisting of a hydrophobic 12-carbon lauryl chain and a hydrophilic sulfate group, with a diethanolamine counter-ion. This structure endows it with surface-active properties, enabling it to reduce surface tension and act as a detergent, emulsifier, and foaming agent.[1] In pharmaceutical and cosmetic applications, these properties can be harnessed for drug solubilization and delivery. However, the very mechanisms that make DLS effective also underlie its potential to disrupt the delicate architecture of biological membranes, leading to skin irritation and cytotoxicity. Understanding the molecular-level interactions between DLS and membrane components is therefore paramount for formulating safe and effective products.

Due to a scarcity of in-depth studies specifically on this compound's interaction with biological membranes, this guide will extensively leverage the wealth of data available for its close structural analog, Sodium Lauryl Sulfate (SLS). The primary difference lies in the counter-ion (diethanolamine vs. sodium), which can influence the surfactant's physicochemical properties and its interaction with the negatively charged components of biological membranes. It is hypothesized that DLS exhibits a broadly similar mechanism of action to SLS, involving partitioning into the lipid bilayer, disruption of lipid packing, and interaction with membrane proteins.

Physicochemical Properties and their Biological Relevance

The interaction of DLS with biological membranes is governed by its fundamental physicochemical properties. A key parameter is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles.[2] Below the CMC, the surfactant exists predominantly as monomers, which are the primary species that interact with and partition into the lipid bilayer. Above the CMC, micelles can act as reservoirs for monomers and can also play a role in the solubilization of membrane components.

Table 1: Physicochemical Properties of Lauryl Sulfate Surfactants

| Property | This compound (DLS) | Sodium Lauryl Sulfate (SLS) | Reference(s) |

| Molecular Formula | C₁₆H₃₇NO₆S | C₁₂H₂₅NaO₄S | [3][4] |

| Molecular Weight | 371.5 g/mol | 288.38 g/mol | [3][4] |

| Critical Micelle Concentration (CMC) | Data not available | ~8.2 mM in water at 25°C | [5] |

| Description | Clear to pale-yellow liquid with a mild odor. May float or sink and mix with water. | White or cream to pale yellow solid | [3] |

Note: Specific quantitative data for DLS is limited in the available literature. The data for SLS is provided as a reference for a structurally similar anionic surfactant.

Interaction with the Lipid Bilayer

The primary barrier of a biological membrane is the lipid bilayer. The interaction of DLS with this structure is a multi-step process that can range from simple partitioning to complete membrane solubilization, depending on the surfactant concentration.

Monomer Partitioning and Membrane Fluidization

At concentrations below the CMC, DLS monomers can insert their hydrophobic lauryl tails into the hydrophobic core of the lipid bilayer. This partitioning disrupts the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity. This fluidization can alter the activity of membrane-bound enzymes and transport proteins. Studies on SLS have demonstrated that it increases the fluidity of membranes in liposomes and cells.[6]

Disruption of Barrier Function

The insertion of DLS molecules into the lipid bilayer compromises its integrity as a barrier. This leads to an increase in the permeability of the membrane to water and ions. A common measure of this effect on the skin is the Transepidermal Water Loss (TEWL). Studies have shown that topical application of SLS leads to a significant increase in TEWL, indicating a disruption of the stratum corneum's barrier function.[2][7]

Membrane Solubilization

At concentrations at or above the CMC, DLS can cause the complete solubilization of the lipid bilayer. This process is thought to involve the formation of mixed micelles containing both DLS and lipid molecules, leading to the disintegration of the membrane structure.

Interaction with Membrane Proteins

Membrane proteins are crucial for various cellular functions, including signaling, transport, and enzymatic activity. DLS, like other anionic surfactants, can have a profound impact on the structure and function of these proteins.

Protein Denaturation

Anionic surfactants are known to be potent protein denaturants. The hydrophobic tail of the DLS molecule can interact with the hydrophobic regions of proteins, while the negatively charged sulfate headgroup can interact with positively charged amino acid residues. This can disrupt the native tertiary and secondary structures of the protein, leading to a loss of function. SLS is widely used in biochemistry to denature proteins for gel electrophoresis. The interaction is primarily hydrophobic at submicellar concentrations and exclusively hydrophobic at micellar concentrations.[8]

Alteration of Enzyme and Receptor Activity

By altering the conformation of membrane proteins, DLS can modulate the activity of enzymes and the binding of ligands to receptors. The denaturation of enzymes can lead to a loss of catalytic activity, while conformational changes in receptors can affect their ability to bind to signaling molecules.

Cellular Responses to Membrane Interaction

The disruption of membrane integrity and the alteration of protein function by DLS can trigger a cascade of cellular responses, particularly in the context of skin exposure.

Skin Irritation and Inflammation

The skin irritation potential of anionic surfactants is well-documented. The disruption of the stratum corneum by DLS allows for its penetration into the deeper layers of the epidermis, where it can interact with viable keratinocytes. This can lead to cytotoxicity and the release of pro-inflammatory mediators. Studies on SLS have shown that it can induce the release of cytokines such as interleukin-1α (IL-1α) from keratinocytes.[6][8] This, in turn, can initiate an inflammatory cascade, resulting in erythema (redness) and edema (swelling). The irritancy potential of lauryl sulfate salts can be influenced by the counter-ion and any modifications to the head group, with sodium laureth sulfate (SLES), an ethoxylated derivative of SLS, being generally considered milder than SLS.[1][9][10]

Signaling Pathway Activation

The interaction of DLS with cell membranes can trigger intracellular signaling pathways. For instance, the influx of calcium ions due to increased membrane permeability can activate various calcium-dependent enzymes and signaling cascades. Research on SLS has demonstrated that its interaction with cell membranes leads to an elevation of intracellular calcium, which in turn stimulates the secretion of IL-1α and the generation of reactive oxygen species (ROS).[6]

Diagram 1: Proposed Signaling Pathway for SLS-Induced Skin Irritation

Caption: Proposed signaling cascade initiated by SLS interaction with keratinocyte membranes.

Experimental Protocols for Studying Surfactant-Membrane Interactions

A variety of experimental techniques can be employed to investigate the interaction of DLS with biological membranes. The following protocols provide a framework for such studies.

Determination of Critical Micelle Concentration (CMC)

Methodology: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the micellar point. Common methods include:

-

Surface Tensiometry: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. A plot of surface tension versus the logarithm of surfactant concentration will show a break point corresponding to the CMC.

-

Conductivity Measurement: For ionic surfactants like DLS, the conductivity of the solution increases with concentration. At the CMC, the rate of increase in conductivity decreases because the micelles are less mobile than the free monomers. A plot of conductivity versus concentration will exhibit a change in slope at the CMC.

-

Fluorescence Spectroscopy: Using a fluorescent probe that preferentially partitions into the hydrophobic core of micelles (e.g., pyrene). The fluorescence emission spectrum of the probe changes upon incorporation into a micelle. By monitoring this change as a function of surfactant concentration, the CMC can be determined.

Diagram 2: Experimental Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for determining the Critical Micelle Concentration using surface tensiometry.

Assessment of Membrane Damage

Methodology:

-

Liposome Leakage Assay: Liposomes encapsulating a fluorescent dye (e.g., calcein) can be used as a model membrane system. The dye is self-quenched at high concentrations inside the liposomes. Upon addition of a membrane-disrupting agent like DLS, the dye is released and its fluorescence increases upon dilution in the external medium. The rate and extent of fluorescence increase are proportional to the membrane damage.

-

Red Blood Cell (RBC) Hemolysis Assay: RBCs are a simple cell model to assess membrane-damaging potential. The release of hemoglobin upon membrane lysis can be quantified spectrophotometrically.

-

In Vitro Skin Irritation Models: Reconstructed human epidermis (RhE) models, such as EpiDerm™ or SkinEthic™, provide a more physiologically relevant system to assess skin irritation. Following topical application of the test substance, cell viability is typically measured using the MTT assay. A reduction in cell viability below a certain threshold is indicative of an irritant potential.[11][12]

Measurement of Membrane Fluidity

Methodology:

-

Fluorescence Anisotropy/Polarization: Using fluorescent probes that insert into the lipid bilayer, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). The rotational motion of the probe is dependent on the viscosity (fluidity) of its microenvironment. Changes in membrane fluidity upon addition of DLS can be measured as changes in the fluorescence anisotropy or polarization of the probe. A decrease in anisotropy indicates an increase in membrane fluidity.

Visualization of Membrane Morphology

Methodology:

-

Electron Microscopy (EM): Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM) can be used to directly visualize the effects of DLS on the morphology of lipid vesicles or cell membranes. These techniques can reveal changes in bilayer thickness, the formation of defects, and the process of membrane solubilization into mixed micelles.[13][14]

Quantitative Data on Surfactant-Membrane Interactions

Table 2: Quantitative Effects of Sodium Lauryl Sulfate (SLS) on Skin Barrier Function

| Parameter | Condition | Result | Reference(s) |

| Transepidermal Water Loss (TEWL) | 1% SLS patch on human forearm for 24h | Significant increase in TEWL, indicating barrier disruption | [15] |

| Erythema (Skin Redness) | 0.5% - 3% SLS patch on human back | Dose-dependent increase in erythema | [16] |

| Cytokine Release (IL-1α) | Treatment of HaCaT keratinocytes with SLS | Increased secretion of IL-1α | [6] |

| Intracellular Calcium (Ca²⁺) | Treatment of HaCaT keratinocytes with SLS | Increased intracellular Ca²⁺ concentration | [6] |

| Reactive Oxygen Species (ROS) | Treatment of HaCaT keratinocytes with SLS | Increased generation of intracellular ROS | [6] |

Conclusion

This compound's interaction with biological membranes is a complex process driven by its amphiphilic nature. While direct, in-depth research on DLS is limited, the extensive body of work on the structurally similar sodium lauryl sulfate provides a robust framework for understanding its likely mechanisms of action. DLS is expected to partition into lipid bilayers, increase membrane fluidity, disrupt barrier function, and denature membrane proteins. These molecular-level interactions can culminate in cellular responses such as skin irritation and inflammation, mediated by the release of pro-inflammatory cytokines and the generation of reactive oxygen species.

For researchers, scientists, and drug development professionals, a thorough understanding of these interactions is crucial for the rational design of formulations that maximize the beneficial properties of DLS while minimizing its potential for adverse effects. The experimental protocols outlined in this guide provide a starting point for the systematic investigation of DLS and other surfactants, enabling a more predictive approach to product development and safety assessment. Future research should focus on generating specific quantitative data for DLS to delineate the precise influence of the diethanolamine counter-ion on its interaction with biological membranes.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of Irritancy Potential of Sodium Lauryl Sulfate-free Aqueous Cream to Other Moisturizers: An Intraindividual Skin Occlusive Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C16H37NO6S | CID 8910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Fluorescence-quenching of a Liposomal-encapsulated Near-infrared Fluorophore as a Tool for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium Lauryl Sulfate Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased skin barrier disruption by sodium lauryl sulfate in mice expressing a constitutively active STAT6 in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytokine release and cytotoxicity in human keratinocytes and fibroblasts induced by phenols and sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SLES vs SLS for Sensitive Skin - INTERSURFCHEM [polymerchem.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. SKIN IRRITATION POTENTIAL OF SURFACTANT MIXTURES: USING RELEVANT DOSES IN IN VITRO SYSTEMS. • Mattek - Part of Sartorius [mattek.com]

- 13. (Cryo)Transmission Electron Microscopy of Phospholipid Model Membranes Interacting with Amphiphilic and Polyphilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Sodium lauryl sulphate for irritant patch testing--a dose-response study using bioengineering methods for determination of skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical morphology of sodium lauryl sulfate (SLS) and nonanoic acid (NAA) irritant patch test reactions at 48 h and 96 h in 152 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Self-Assembly of Diethanolamine Lauryl Sulfate in Aqueous Solution: A Technical Guide

An In-depth Analysis of Micellization, Experimental Characterization, and Influencing Factors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethanolamine (B148213) lauryl sulfate (B86663) (DLS) is an anionic surfactant of significant interest in various industrial and pharmaceutical applications due to its emulsifying, foaming, and wetting properties. Its self-assembly in aqueous solution to form micelles is central to these functions. This technical guide provides a comprehensive overview of the principles governing the self-assembly of DLS, detailed methodologies for its characterization, and an analysis of the factors influencing its micellar behavior.

Introduction to Diethanolamine Lauryl Sulfate and Self-Assembly

This compound is an amphiphilic molecule consisting of a long hydrophobic dodecyl (lauryl) hydrocarbon tail and a hydrophilic sulfate head group, with a diethanolammonium cation as the counterion.[1][2] This dual nature drives the spontaneous organization of DLS molecules in aqueous solution into supramolecular structures known as micelles, a process termed self-assembly or micellization.[3]

Below a certain concentration, DLS molecules exist as monomers. As the concentration increases, they begin to adsorb at the air-water interface, reducing the surface tension of the solution.[1] Upon reaching the Critical Micelle Concentration (CMC), the interface becomes saturated, and the monomers aggregate in the bulk solution to form micelles.[3] In these aggregates, the hydrophobic tails are sequestered from the water, forming a core, while the hydrophilic head groups are exposed to the aqueous environment, forming a corona. This process is entropically driven by the hydrophobic effect.[3]

Molecular Structure of this compound

The structure of DLS is fundamental to its self-assembly behavior. The long dodecyl chain provides the necessary hydrophobicity, while the sulfate group and the diethanolammonium counterion confer water solubility.

References

Diethanolamine Lauryl Sulfate (CAS 143-00-0): A Technical Guide for Research and Drug Development

An In-depth Examination of a Versatile Anionic Surfactant

This technical guide provides a comprehensive overview of Diethanolamine Lauryl Sulfate (B86663) (DLS), CAS number 143-00-0, for researchers, scientists, and drug development professionals. While direct, in-depth research on Diethanolamine Lauryl Sulfate is limited, this document synthesizes available data on DLS and its constituent components—Diethanolamine (DEA) and Lauryl Sulfate (commonly studied as Sodium Lauryl Sulfate, SLS)—to explore its properties and potential research applications.

Chemical and Physical Properties

This compound is an anionic surfactant known for its emulsifying, wetting, and foaming properties.[1] It is typically a viscous liquid or a thick paste.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 143-00-0 | [2] |

| Molecular Formula | C₁₆H₃₇NO₆S | [3] |

| Molecular Weight | 371.53 g/mol | [4] |

| Appearance | Clear to pale-yellow liquid | [3] |

| Synonyms | DEA-Lauryl sulfate, Diethanolamine dodecyl sulfate, Condanol dls | [2][3][4] |

| Solubility | Soluble in water | |

| HLB Value | Approximately 40 (for Sodium Lauryl Sulfate) | [5] |

Research Applications

The research applications of this compound can be inferred from its properties as a surfactant and the activities of its components.

Proteomics

As a detergent, this compound is considered useful in proteomics research.[4] Surfactants are critical for the solubilization of proteins, especially membrane proteins, which are often under-represented in proteomics studies.[6] While Sodium Dodecyl Sulfate (SDS) is a widely used surfactant for protein extraction due to its excellent solubilizing capabilities, its incompatibility with mass spectrometry (MS) necessitates its removal prior to analysis.[6][7]

MS-compatible surfactants are therefore of great interest. The general workflow for proteomics studies involving surfactants is depicted below.

Drug Formulation and Delivery

The lauryl sulfate component of DLS suggests its potential utility as an excipient in pharmaceutical formulations, similar to the well-documented roles of Sodium Lauryl Sulfate (SLS).[5][8]

Potential Roles as a Pharmaceutical Excipient:

-

Solubilizing Agent: To enhance the dissolution of poorly soluble active pharmaceutical ingredients (APIs).

-

Wetting Agent: To improve the disintegration and dissolution of tablets and capsules by facilitating water penetration.[5]

-

Penetration Enhancer: For topical and transdermal drug delivery systems, by disrupting the stratum corneum.[8]

-

Emulsifying Agent: In the formulation of creams and lotions.[8]

The mechanism by which anionic surfactants like lauryl sulfate can enhance skin penetration involves the disruption of cell membranes and conformational changes of proteins in the skin.[8]

References

- 1. CAS 143-00-0: this compound | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C16H37NO6S | CID 8910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. nanotrun.com [nanotrun.com]

- 6. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

Unveiling the Amphiphilic Nature of Diethanolamine Lauryl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolamine (B148213) lauryl sulfate (B86663) (DLS) is an anionic surfactant of significant interest across various scientific and industrial domains, including cosmetics and pharmaceuticals.[1] Its amphiphilic character, arising from a molecular structure that possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties, governs its functionality as an effective emulsifier, wetting agent, and foaming agent.[1] This technical guide provides a comprehensive exploration of the core principles underlying the amphiphilic nature of DLS. It delves into its physicochemical properties, including its critical micelle concentration (CMC), surface tension activity, and hydrophilic-lipophilic balance (HLB). Furthermore, this guide furnishes detailed experimental protocols for the characterization of these properties and presents a visual representation of its molecular structure to elucidate its dual chemical nature.

Introduction

The efficacy of Diethanolamine lauryl sulfate as a surface-active agent is fundamentally linked to its amphiphilic architecture. This dual characteristic allows DLS molecules to spontaneously self-assemble at interfaces, such as air-water or oil-water, thereby reducing interfacial tension and facilitating the formation of stable emulsions. This document serves as a technical resource for professionals in research and drug development, offering in-depth information on the physicochemical properties of DLS and standardized methodologies for their evaluation.

Chemical Structure and Amphiphilicity

This compound is an organic salt consisting of a lauryl sulfate anion and a diethanolamine cation.[2][3] The amphiphilic nature of the compound is primarily attributed to the lauryl sulfate anion.

-

Hydrophobic Tail: The long, 12-carbon alkyl chain (lauryl group) constitutes the hydrophobic, lipophilic ("fat-loving") portion of the molecule. This nonpolar tail is repelled by water and preferentially interacts with nonpolar substances like oils and other hydrophobic molecules.

-

Hydrophilic Head: The sulfate group (-OSO₃⁻), along with the diethanolamine cation ([HN(CH₂CH₂OH)₂]⁺), forms the highly polar, hydrophilic ("water-loving") head of the surfactant. This part of the molecule readily interacts with water and other polar solvents.

This distinct separation of polarity within a single molecule is the cornerstone of its surface-active properties.

Figure 1. Molecular Structure of this compound.

Physicochemical Properties

The amphiphilic nature of this compound gives rise to several key physicochemical properties that are critical for its application.

Data Presentation

| Property | Value (for Sodium Lauryl Sulfate) | Units | Significance |

| Molecular Formula | C₁₆H₃₇NO₆S | - | Defines the elemental composition.[4] |

| Molecular Weight | 371.53 | g/mol | Influences stoichiometry and formulation calculations.[4] |

| Critical Micelle Concentration (CMC) | ~8.2 (for SLS) | mM | Concentration at which micelles form, indicating the onset of maximum surfactant efficiency. |

| Surface Tension at CMC | ~30-35 (for SLS) | mN/m | The minimum surface tension achievable with the surfactant. |

| Hydrophilic-Lipophilic Balance (HLB) | ~40 (for SLS) | - | A measure of the degree of hydrophilicity vs. lipophilicity; high values indicate good water solubility and O/W emulsifying properties. |

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of any surfactant. Below the CMC, DLS molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers begin to self-assemble into spherical structures called micelles, where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form the outer corona, interacting with the surrounding aqueous phase. This phenomenon is responsible for the surfactant's ability to solubilize poorly water-soluble compounds.

Surface Tension Reduction

In aqueous solutions, DLS molecules migrate to the air-water interface, orienting themselves with their hydrophobic tails directed towards the air and their hydrophilic heads towards the water. This arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Hydrophilic-Lipophilic Balance (HLB)

The HLB is an empirical scale used to characterize the relative affinity of a surfactant for water and oil. The HLB value helps in selecting the appropriate surfactant for a specific application, such as emulsification. Anionic surfactants like DLS typically have high HLB values, indicating their preference for water and their suitability as oil-in-water (O/W) emulsifiers.

Experimental Protocols

Precise characterization of the amphiphilic properties of this compound requires rigorous experimental methodologies. The following are detailed protocols for determining the CMC and surface tension.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached.

Apparatus:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Glassware (beakers, volumetric flasks, pipettes)

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of this compound of a known high concentration (e.g., 100 mM) in deionized water.

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each dilution, starting from the most dilute solution. Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements.

-

Record the surface tension value for each concentration.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the point of inflection in the resulting curve, where the slope of the line changes.

Figure 2. Tensiometry Workflow for CMC Determination.

Determination of CMC by Conductometry

This method is suitable for ionic surfactants like DLS and is based on the change in the molar conductivity of the solution with surfactant concentration.

Apparatus:

-

Conductivity meter with a conductivity cell

-

Constant temperature water bath

-

Glassware (beakers, volumetric flasks, pipettes)

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Equilibrate the solutions to a constant temperature in the water bath.

-

Calibrate the conductivity meter.

-

Measure the conductivity of each solution, starting with the most dilute.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Figure 3. Conductometry Workflow for CMC Determination.

Applications in Drug Development

The amphiphilic nature of this compound makes it a valuable excipient in pharmaceutical formulations. Its ability to form micelles allows for the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability. As an emulsifying agent, it is crucial in the formulation of stable creams, lotions, and other topical drug delivery systems.[5]

Safety and Handling